4-Bromo-3,3-dimethylindoline

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

4-Bromo-3,3-dimethylindoline is a specialized heterocyclic building block with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol. Its structure features a saturated indoline core with a bromine atom at the 4-position and a geminal dimethyl group at the 3-position.

Molecular Formula C10H12BrN
Molecular Weight 226.117
CAS No. 1227418-26-9
Cat. No. B567688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3,3-dimethylindoline
CAS1227418-26-9
Synonyms4-BroMo-3,3-diMethylindoline
Molecular FormulaC10H12BrN
Molecular Weight226.117
Structural Identifiers
SMILESCC1(CNC2=C1C(=CC=C2)Br)C
InChIInChI=1S/C10H12BrN/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,12H,6H2,1-2H3
InChIKeyWRJRWRRMADSCCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3,3-dimethylindoline (CAS 1227418-26-9): A Unique Indoline Building Block for Advanced Synthesis


4-Bromo-3,3-dimethylindoline is a specialized heterocyclic building block with the molecular formula C10H12BrN and a molecular weight of 226.11 g/mol [1]. Its structure features a saturated indoline core with a bromine atom at the 4-position and a geminal dimethyl group at the 3-position. This specific combination of substituents creates a unique reactivity and property profile, differentiating it from simpler indolines and making it a valuable intermediate in medicinal chemistry and materials science .

4-Bromo-3,3-dimethylindoline: Why Generic Indoline Analogs Are Not Interchangeable


The procurement value of 4-Bromo-3,3-dimethylindoline is derived from its precise combination of functional groups, which cannot be replicated by simply interchanging in-class analogs. The presence of both a 4-bromo handle for cross-coupling reactions and a 3,3-gem-dimethyl group, which confers increased lipophilicity and metabolic stability, creates a unique profile . Substituting this compound with a simpler 4-bromoindoline (lacking the gem-dimethyl group) or a 3,3-dimethylindoline (lacking the bromine handle) would result in a molecule with significantly different physicochemical properties and synthetic utility, potentially compromising the success of a synthetic route or altering the biological activity of the final compound [1].

Quantitative Evidence Guide for Selecting 4-Bromo-3,3-dimethylindoline Over Analogs


Superior Lipophilicity Compared to Unsubstituted and Non-Brominated Analogs

The compound exhibits a significantly higher calculated LogP value (3.87) compared to its closest structural analogs [1]. This enhanced lipophilicity is a direct consequence of the combined effect of the 4-bromo and 3,3-gem-dimethyl substitutions [2]. This property is critical for improving membrane permeability and influencing the pharmacokinetic profile of derived drug candidates.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Distinct Physical Property Profile for Purification and Formulation

The compound's physical properties, including boiling point and density, are distinct from those of related indolines [1][2][3]. These differences, stemming from its unique substitution pattern, can impact purification strategies (e.g., distillation conditions) and handling characteristics in a laboratory or industrial setting.

Process Chemistry Crystallization Formulation Development

Key Intermediate for FABP Inhibitor Synthesis

This compound is a documented intermediate in the synthesis of heterocyclic compounds that act as inhibitors of Fatty Acid Binding Proteins (FABPs) [1]. A specific synthetic route describes the reduction of 4-bromo-3,3-dimethylindolin-2-one with Red-Al to yield 4-bromo-3,3-dimethylindoline [1]. This application highlights its utility in developing therapeutics for cardiovascular and metabolic diseases [2].

Medicinal Chemistry Metabolic Disorders Cardiovascular Disease

Optimal Application Scenarios for 4-Bromo-3,3-dimethylindoline Based on Quantitative Evidence


Lead Optimization in CNS and Metabolic Disease Drug Discovery

The significantly enhanced lipophilicity (LogP 3.87) of this compound, relative to 4-bromoindoline (LogP 2.83) and 3,3-dimethylindoline (LogP 2.53), makes it a superior scaffold for developing drug candidates that require improved blood-brain barrier penetration or target intracellular proteins [1][2].

Synthesis of Novel FABP Inhibitors

As a documented intermediate in the synthesis of Fatty Acid Binding Protein (FABP) inhibitors, this compound is ideally suited for medicinal chemistry programs focused on developing new therapies for cardiovascular disease, diabetes, and metabolic syndrome [3][4]. The gem-dimethyl group may impart increased metabolic stability to derived compounds [1].

Palladium-Catalyzed Cross-Coupling for Library Synthesis

The 4-bromo substituent provides a robust handle for diversification via Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions . This enables the efficient generation of compound libraries for structure-activity relationship (SAR) studies, with the core indoline scaffold pre-functionalized to enhance favorable drug-like properties.

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